![molecular formula C11H12N2O3S B2971614 3-formyl-N,N-dimethyl-1H-indole-5-sulfonamide CAS No. 120729-84-2](/img/structure/B2971614.png)
3-formyl-N,N-dimethyl-1H-indole-5-sulfonamide
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Overview
Description
“3-formyl-N,N-dimethyl-1H-indole-5-sulfonamide” is a chemical compound with the molecular formula C11H12N2O3S . It has a molecular weight of 252.29 . It is a solid substance .
Synthesis Analysis
While specific synthesis methods for “3-formyl-N,N-dimethyl-1H-indole-5-sulfonamide” were not found, indole derivatives are generally synthesized using various methods . For instance, Fischer indolisation is a common method used for the synthesis of indole derivatives .Molecular Structure Analysis
The InChI code for “3-formyl-N,N-dimethyl-1H-indole-5-sulfonamide” is 1S/C11H12N2O3S/c1-13(2)18(16,17)10-4-5-12-11(6-10)9(8-15)7-14(12)3/h4-8H,1-3H3 .Chemical Reactions Analysis
Indole derivatives, including “3-formyl-N,N-dimethyl-1H-indole-5-sulfonamide”, can participate in various chemical reactions. They are important types of molecules and natural products and play a main role in cell biology .Physical And Chemical Properties Analysis
“3-formyl-N,N-dimethyl-1H-indole-5-sulfonamide” is a solid substance . It has a molecular weight of 252.29 .Scientific Research Applications
Cancer Treatment
Indole derivatives have been found to be biologically active compounds that can be used in the treatment of cancer cells . They show various biologically vital properties and have attracted increasing attention in recent years .
Antimicrobial Applications
Indole derivatives also exhibit antimicrobial properties . They can be used to treat various types of microbial infections, making them valuable in the development of new antimicrobial drugs .
Treatment of Various Disorders
Indole derivatives play a significant role in cell biology and have been used in the treatment of different types of disorders in the human body . This makes them a versatile tool in medical research .
Industrial Applications
Indole and its derivatives have value for flavor and fragrance applications, for example, in the food industry or perfumery . Additionally, indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colorants .
Therapeutic Potential
Indole derivatives can be used to treat human diseases due to their promising bioactivity . They can be converted into halogenated and oxygenated derivatives, which have therapeutic potential .
Bacterial Signaling
Indole is a signaling molecule produced both by bacteria and plants . It plays a crucial role in bacterial signaling and quorum sensing, which helps bacteria adapt and survive in various environmental niches .
Future Directions
Mechanism of Action
Target of Action
Indole derivatives, to which this compound belongs, are known to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological processes, making indole derivatives valuable for the development of new therapeutic agents .
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of biological responses . These interactions can result in changes at the molecular level, which can have significant effects on cellular functions .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways, leading to a broad spectrum of downstream effects .
Result of Action
Given the broad biological activities of indole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .
properties
IUPAC Name |
3-formyl-N,N-dimethyl-1H-indole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3S/c1-13(2)17(15,16)9-3-4-11-10(5-9)8(7-14)6-12-11/h3-7,12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNUWCNMXPWIDOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)NC=C2C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-formyl-N,N-dimethyl-1H-indole-5-sulfonamide |
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